molecular formula C12H22N2O3 B8337211 Ethyl 1-(dimethylaminoacetyl)piperidine-4-carboxylate

Ethyl 1-(dimethylaminoacetyl)piperidine-4-carboxylate

Cat. No. B8337211
M. Wt: 242.31 g/mol
InChI Key: KZFQRGHMQLCBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06569854B1

Procedure details

25 cm3 of a 1 N aqueous sodium hydroxide solution are added, at 20° C., to 4.5 g of ethyl 1-(dimethylaminoacetyl)piperidine-4-carboxylate in solution in 50 cm3 of ethanol. After stirring for 16 hours at 50° C., the ethanol is removed under reduced pressure (2.7 kPa) and the residual aqueous phase is extracted with 50 cm3 of ethyl acetate. The aqueous phase is then brought to pH 6 by addition of 1 N hydrochloric acid, and is then concentrated to dyrness under reduced pressure (2.7 kPa). Twice, the residue is covered with 50 cm3 of toluene and dried under reduced pressure (2.7 kPa). The residue is taken up in 50 cm3 of ethanol at 50° C. and the insoluble matter is removed by filtration. The filtrate is concentrated under reduceed pressure (2.7 kPa) to give 4.2 g of 1-(dimethylaminoacetyl)piperidine-4-carboxylic acid in the form of a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][N:4]([CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([O:17]CC)=[O:16])[CH2:11][CH2:10]1)=[O:8])[CH3:5]>C(O)C>[CH3:5][N:4]([CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([OH:17])=[O:16])[CH2:11][CH2:10]1)=[O:8])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.5 g
Type
reactant
Smiles
CN(C)CC(=O)N1CCC(CC1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 16 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol is removed under reduced pressure (2.7 kPa)
EXTRACTION
Type
EXTRACTION
Details
the residual aqueous phase is extracted with 50 cm3 of ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous phase is then brought to pH 6 by addition of 1 N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated to dyrness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
is taken up in 50 cm3 of ethanol at 50° C.
CUSTOM
Type
CUSTOM
Details
the insoluble matter is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduceed pressure (2.7 kPa)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C)CC(=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 105.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.